4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with a benzamide derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenylamino]butanoate
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 2,5-dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O7S2/c25-16-9-10-17(26)23(16)13-3-1-12(2-4-13)19(27)22-20-21-11-18(32-20)33(30,31)15-7-5-14(6-8-15)24(28)29/h1-8,11H,9-10H2,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWVQNBWFJANKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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